An In-depth Technical Guide to 1-Methoxy-5-nitrophthalazine (CAS 90323-17-4)
An In-depth Technical Guide to 1-Methoxy-5-nitrophthalazine (CAS 90323-17-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methoxy-5-nitrophthalazine (CAS 90323-17-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. In the absence of a publicly available Material Safety Data Sheet (MSDS), this document synthesizes critical safety and handling information from structurally analogous compounds. It details plausible synthetic routes, explores the compound's reactivity, and discusses its potential applications in drug discovery, grounded in the known pharmacological relevance of the phthalazine scaffold and the unique properties of nitroaromatic compounds. This guide is intended to equip researchers with the necessary information for the safe handling, synthesis, and utilization of 1-Methoxy-5-nitrophthalazine in a laboratory setting.
Introduction
1-Methoxy-5-nitrophthalazine is a substituted phthalazine derivative. The phthalazine core, a nitrogen-containing heterocycle, is a recognized pharmacophore present in numerous biologically active compounds.[1][2] The introduction of a nitro group (-NO2) and a methoxy group (-OCH3) to this scaffold can significantly influence its electronic properties, reactivity, and biological activity. Nitroaromatic compounds are prevalent in pharmaceuticals, acting as key intermediates in synthesis or as pharmacophores themselves.[3][4] However, the nitro group can also impart toxicological properties, which necessitates careful handling and a thorough understanding of the molecule's potential hazards.[5][6]
This guide aims to provide a detailed technical resource for researchers working with or considering the use of 1-Methoxy-5-nitrophthalazine.
Physicochemical Properties
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | 2-Methoxy-5-nitroaniline (CAS 99-59-2) | p-Nitroanisole (CAS 100-17-4) | 1-Methoxy-5-nitrophthalazine (CAS 90323-17-4) |
| Appearance | Orange-red needles or orange powder[7] | Yellowish solid | Likely a yellow to orange solid |
| Molecular Formula | C7H7N2O3 | C7H7NO3 | C9H7N3O3 |
| Molecular Weight | 169.14 g/mol | 153.14 g/mol [8] | 205.17 g/mol |
| Melting Point | 117-119 °C[7] | 52 °C | Not available (likely a solid at room temperature) |
| Boiling Point | 153-156 °C at 1.45 Torr[7] | 258-260 °C | Not available |
| Water Solubility | Slightly soluble[7] | 468 mg/L at 20 °C | Expected to have low water solubility |
Disclaimer: The properties for 1-Methoxy-5-nitrophthalazine are estimations based on its structure and data from analogous compounds. Experimental verification is required.
Synthesized Safety and Hazard Information
CRITICAL NOTE: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1-Methoxy-5-nitrophthalazine (CAS 90323-17-4) was found in the public domain. The following information is synthesized from the safety data of structurally related nitroaromatic and heterocyclic compounds. It is imperative to treat this compound with extreme caution and to handle it as a potentially hazardous substance.
Hazard Identification (Inferred)
Based on the presence of the nitroaromatic moiety, 1-Methoxy-5-nitrophthalazine should be considered as potentially:
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Harmful if swallowed: Nitroaromatic compounds can exhibit oral toxicity.[9]
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Carcinogenic: Some nitrobenzene compounds have shown carcinogenic effects in animal studies.
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Mutagenic: The metabolic reduction of nitro groups can form reactive intermediates that may damage DNA.[10]
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Skin and eye irritant: Many aromatic compounds can cause irritation upon contact.
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Toxic to aquatic life: Nitroaromatics can be hazardous to the environment.[9]
First Aid Measures (Recommended)
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After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After swallowing: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE)
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.
-
Respiratory Protection: Use a certified respirator if dust or aerosols are generated.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Store away from incompatible materials such as strong oxidizing agents and reducing agents.
Diagram 1: Safety and Handling Workflow
Caption: A logical workflow for the safe handling of 1-Methoxy-5-nitrophthalazine.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient route to 1-Methoxy-5-nitrophthalazine is the direct electrophilic nitration of 1-methoxyphthalazine. The methoxy group is an activating, ortho-para directing group, while the phthalazine ring system itself influences the position of substitution.
Diagram 2: Proposed Synthesis of 1-Methoxy-5-nitrophthalazine
Caption: Proposed reaction scheme for the synthesis of 1-Methoxy-5-nitrophthalazine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the nitration of similar aromatic compounds.[7][11]
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methoxyphthalazine in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the cooled solution while stirring vigorously. Maintain the temperature strictly between 0-5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Reactivity
The presence of the electron-withdrawing nitro group will deactivate the phthalazine ring towards further electrophilic substitution. However, it will activate the ring for nucleophilic aromatic substitution, potentially at positions ortho and para to the nitro group. The methoxy group may also be susceptible to cleavage under harsh acidic or basic conditions.
Applications in Research and Drug Development
The phthalazine scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
The nitro group, while posing toxicological challenges, is a key feature in many active pharmaceutical ingredients.[3][5] It can participate in crucial binding interactions with biological targets and is often used in prodrug strategies where it is metabolically reduced to an active form in hypoxic environments, such as those found in solid tumors.[5]
Therefore, 1-Methoxy-5-nitrophthalazine could serve as a valuable intermediate for the synthesis of novel bioactive molecules. The nitro group can be reduced to an amine, which can then be further functionalized to generate a library of compounds for screening against various therapeutic targets.
Diagram 3: Potential Derivatization for Drug Discovery
Caption: A potential workflow for utilizing 1-Methoxy-5-nitrophthalazine in drug discovery.
Conclusion
1-Methoxy-5-nitrophthalazine is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While a dedicated MSDS is not currently available, a thorough analysis of its structural components—a phthalazine ring, a methoxy group, and a nitroaromatic system—allows for the formulation of robust safety and handling protocols. Researchers should treat this compound with caution, utilizing appropriate personal protective equipment and engineering controls. Its synthesis via nitration of 1-methoxyphthalazine appears feasible, and its reactivity opens avenues for the creation of diverse molecular libraries for drug discovery programs. This guide provides a foundational understanding to enable the safe and effective use of 1-Methoxy-5-nitrophthalazine in a research setting.
References
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- Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. (2023).
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
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- 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. (n.d.). PubChem.
- Acute toxicity of TNT derivatives and hydrazine-based compounds from explosive and rocket fuel contamination to darkling beetles. (2026). PeerJ.
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- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
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- An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. (n.d.). Benchchem.
- Synthesis routes of 2-Methoxy-5-nitrophenol. (n.d.). Benchchem.
- Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids. (n.d.). RSC Publishing.
- 2-Methoxy-5-nitroaniline | 99-59-2. (n.d.). Benchchem.
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